SHIN2 is classified as a serine hydroxymethyltransferase inhibitor. It has a molecular structure characterized by a 1,4-dihydropyran[2,3-c]pyrazole framework. The compound has been synthesized for research purposes and is not intended for human use. Its chemical identity is associated with the CAS number 2204289-53-0 .
The resulting compound exhibits improved pharmacokinetic properties compared to SHIN1, allowing for effective in vivo studies .
The molecular structure of SHIN2 can be represented as follows:
The crystal structure has been analyzed using X-ray crystallography, revealing how SHIN2 stabilizes the active site loop of serine hydroxymethyltransferase, which is critical for its inhibitory action .
SHIN2 primarily acts by inhibiting serine hydroxymethyltransferase activity. The mechanism of inhibition involves:
Experimental data indicate that treatment with SHIN2 results in significant alterations in metabolite profiles in cancer cell lines, demonstrating its effectiveness as an inhibitor .
The mechanism of action of SHIN2 involves several key processes:
Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry for molecular weight confirmation .
SHIN2 has several potential applications in scientific research:
SHMT exists as compartmentalized isozymes: cytosolic SHMT1 and mitochondrial SHMT2. These isoforms catalyze the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF). This reaction bridges amino acid metabolism with folate-dependent 1C unit production, essential for purine/pyrimidine biosynthesis and methylation reactions [2] [4].
Structural studies reveal that eukaryotic SHMT functions as a tetrameric complex with dynamic active sites. A recent cryo-EM analysis demonstrated that human SHMT1 adopts distinct conformations ("open" vs. "closed") governed by a flexible flap motif (residues 100–130). This structural plasticity facilitates substrate binding and allosteric regulation [6]. RNA riboregulation further modulates SHMT1 by competing with polyglutamylated folates, acting as a metabolic switch under stress conditions [6].
Table 1: Characteristics of SHMT Isozymes in Mammalian Systems
Isoform | Subcellular Localization | Primary Function | Structural Features |
---|---|---|---|
SHMT1 | Cytosol | Serine catabolism, dTMP synthesis | Tetrameric, RNA-binding flap motif |
SHMT2 | Mitochondria | 1C unit export, glycine production | Tetrameric, responsive to redox stress |
SHMT2α | Nucleus | DNA methylation support | Splice variant of SHMT2 |
Mitochondrial SHMT2 exhibits heightened activity in proliferating cells, where it supplies formate for cytosolic purine synthesis and maintains glycine pools for glutathione synthesis. Genetic ablation of SHMT2 disrupts mitochondrial translation by depleting formylmethionyl-tRNAs, directly impairing oxidative phosphorylation [8].
Oncogenic transformation amplifies 1C metabolic flux to fuel biomass production. Key adaptations include:
Table 2: Regulatory Mechanisms Driving SHMT Expression in Cancer
Regulatory Mechanism | Key Effectors | Impact on SHMT | Cancer Relevance |
---|---|---|---|
Transcriptional | MYC, NF-κB, E2F1 | Upregulates SHMT2/TYMS | Gastrointestinal cancers, melanoma |
Post-translational | AMPK, mTORC1 | Modifies activity | Energy stress adaptation |
RNA riboregulation | Non-coding RNAs | Alters folate affinity | Drug resistance |
Notably, cancer cells exhibit folate pathway addiction, rendering them vulnerable to SHMT inhibition. Tumors with activated KRAS or NOTCH1 signaling show extreme sensitivity to SHMT suppression due to their reliance on de novo serine catabolism [1] [4].
Pharmacological inhibition of SHMT disrupts 1C flux at dual nodes:
SHIN2 [(+)-6-amino-4-(3-(hydroxymethyl)-5-(5-hydroxypent-1-yn-1-yl)phenyl)-4-isopropyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile] is a stereoselective SHMT inhibitor with sub-micromolar potency. Key attributes include:
Table 3: Synergistic Interactions of SHIN2 with Anticancer Agents
Combination Agent | Target Pathway | Synergy Mechanism | Experimental Model |
---|---|---|---|
Methotrexate (MTX) | Dihydrofolate reductase | Depletion of reduced folate pools | NOTCH1-driven T-ALL |
5-Fluorouracil (5-FU) | Thymidylate synthase | dTTP pool imbalance | Enterococcus faecium* |
Nucleoside analogues | DNA synthesis | Enhanced replication stress | Colorectal cancer cells |
Note: While antibacterial studies inform mechanism, oncological synergy data derive from mammalian models [1] [10].
In T-cell acute lymphoblastic leukemia (T-ALL), SHIN2 extends survival by 40% compared to controls and synergizes with methotrexate by deepening folate pathway blockade [1]. Molecular tracing with ¹³C-serine confirms target engagement in vivo, with SHIN2-treated tumors showing suppressed flux into glycine and ATP/GTP pools [1] [5].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5